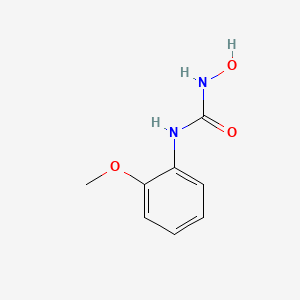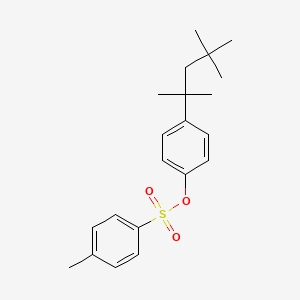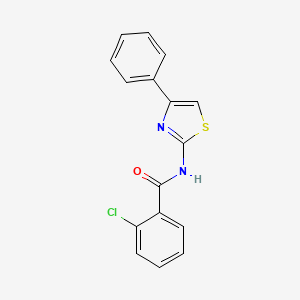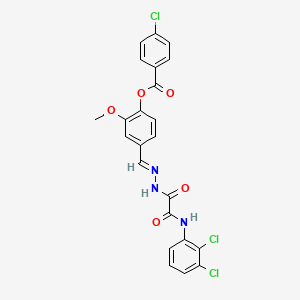
3-(2-Furoyloxy)phenyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Furoyloxy)phenyl 2-furoate is an organic compound with the molecular formula C16H10O6 and a molecular weight of 298.254 g/mol . This compound is characterized by the presence of two furoate groups attached to a phenyl ring, making it a unique ester derivative of furoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furoyloxy)phenyl 2-furoate typically involves the esterification of 2-furoic acid with 3-hydroxyphenyl 2-furoate. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Furoyloxy)phenyl 2-furoate undergoes various chemical reactions, including:
Oxidation: The furoate groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 2-furoic acid derivatives.
Reduction: Formation of 2-furoyl alcohol derivatives.
Substitution: Formation of substituted phenyl 2-furoate derivatives.
Aplicaciones Científicas De Investigación
3-(2-Furoyloxy)phenyl 2-furoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(2-Furoyloxy)phenyl 2-furoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-furoate
- Ethyl 2-furoate
- Isopentyl 2-furoate
- Octyl 2-furoate
- 2-Methoxy-4-(2-nitrovinyl)phenyl 2-furoate
Uniqueness
3-(2-Furoyloxy)phenyl 2-furoate is unique due to the presence of two furoate groups attached to a phenyl ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other furoate derivatives and contributes to its specific reactivity and applications .
Propiedades
Fórmula molecular |
C16H10O6 |
|---|---|
Peso molecular |
298.25 g/mol |
Nombre IUPAC |
[3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C16H10O6/c17-15(13-6-2-8-19-13)21-11-4-1-5-12(10-11)22-16(18)14-7-3-9-20-14/h1-10H |
Clave InChI |
PPIVYUNYGYDIQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(=O)C2=CC=CO2)OC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-5-benzyl-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11961134.png)
![1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11961140.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11961145.png)

![4-[(4-Methoxyanilino)methyl]phenol](/img/structure/B11961169.png)









